3-Ethyl-5-((4-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone
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Overview
Description
3-Ethyl-5-((4-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with ethyl, methyl, and 4-fluorophenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-((4-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidinone precursor with ethyl and methyl groups, followed by the introduction of the 4-fluorophenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-((4-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of azides or nitriles.
Scientific Research Applications
3-Ethyl-5-((4-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-((4-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-methyl-2-pyrrolidinone: Lacks the 4-fluorophenylmethyl group, resulting in different chemical and biological properties.
3-Methyl-5-((4-fluorophenyl)methyl)-2-pyrrolidinone: Lacks the ethyl group, which may affect its reactivity and interactions with biological targets.
3-Ethyl-5-((4-chlorophenyl)methyl)-3-methyl-2-pyrrolidinone:
Uniqueness
3-Ethyl-5-((4-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is unique due to the presence of the 4-fluorophenylmethyl group, which imparts specific chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
97562-01-1 |
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Molecular Formula |
C14H18FNO |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
3-ethyl-5-[(4-fluorophenyl)methyl]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C14H18FNO/c1-3-14(2)9-12(16-13(14)17)8-10-4-6-11(15)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,16,17) |
InChI Key |
SUPXLSMJFVFHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(NC1=O)CC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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